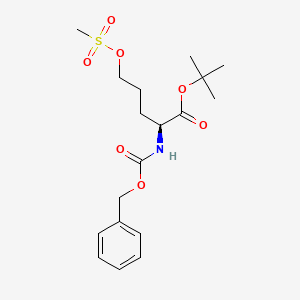

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

Übersicht

Beschreibung

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a complex organic compound often used in synthetic chemistry It is characterized by its tert-butyl ester, benzyloxycarbonyl (Cbz) protected amine, and methylsulfonyl ester functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves multiple steps:

Protection of the amine group: The amine group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

Formation of the tert-butyl ester: The carboxylic acid is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Introduction of the methylsulfonyl group: The hydroxyl group is converted to a methylsulfonyl ester using methanesulfonyl chloride (MsCl) and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The methylsulfonyl ester can be displaced by nucleophiles such as amines or thiols.

Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation.

Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted amines or thiols.

Hydrogenation: Formation of the free amine.

Hydrolysis: Formation of the free carboxylic acid.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of peptide-based drugs.

Organic Synthesis: Serves as a building block for more complex molecules.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: Employed in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary but often include enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxy-pentanoate: Lacks the methylsulfonyl ester group.

(S)-tert-Butyl 2-amino-5-((methylsulfonyl)oxy)pentanoate: Lacks the benzyloxycarbonyl protection.

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-chloropentanoate: Contains a chlorine atom instead of the methylsulfonyl ester.

Uniqueness

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to its combination of protective groups and functional moieties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biologische Aktivität

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate, also referred to by its CAS number 159877-09-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 401.47 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and a methylsulfonyl oxy group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇NO₇S |

| Molecular Weight | 401.47 g/mol |

| CAS Number | 159877-09-5 |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis

The synthesis of this compound involves several steps, including the protection of functional groups and the introduction of the methylsulfonyl moiety. The typical synthetic route includes:

- Protection of Amine : The amine group is protected using benzyloxycarbonyl (Cbz).

- Formation of Pentanoate : The pentanoic acid derivative is formed through esterification.

- Methylsulfonylation : The introduction of the methylsulfonyl group is achieved via sulfonation reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anti-cancer applications.

Anti-inflammatory Activity

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that (S)-tert-butyl derivative may possess similar properties.

Anticancer Properties

Research on structurally related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with methylsulfonyl groups have shown enhanced activity against breast cancer cells by inducing apoptosis.

Case Studies

- Case Study on Anti-inflammatory Effects :

- A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar compounds and found significant reductions in edema in animal models when treated with these derivatives.

- Case Study on Anticancer Activity :

- In vitro studies indicated that related methylsulfonyl compounds inhibited the proliferation of cancer cells by disrupting cell cycle progression. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLIQGGSCSOEPF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678780 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159877-09-5 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.